molecular formula C17H17ClFN3O B5677032 N-(3-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide CAS No. 5697-07-4

N-(3-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide

Cat. No. B5677032
CAS RN: 5697-07-4
M. Wt: 333.8 g/mol
InChI Key: VKMCWCNLQJAUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves several key steps, including condensation reactions, fluoride displacement, and nucleophilic substitutions. For example, compounds with significant selectivity towards D3 receptors over D2 receptors have been synthesized by preparing arylcarboxamides through specific binding evaluations and structural modifications to enhance selectivity and binding affinity (Banala et al., 2011). Microwave-assisted synthesis under solvent-free conditions has also been reported for the efficient preparation of piperazine derivatives, highlighting the versatility and efficiency of synthetic approaches in this chemical class (Li & Zhao, 2008).

Molecular Structure Analysis

Structural characterization and analysis of piperazine derivatives, including X-ray diffraction studies, confirm the molecular geometry and intermolecular interactions that contribute to their biological activity. For instance, the crystal structure analysis of certain piperazine compounds has elucidated their conformation and the presence of weak intermolecular interactions, which are crucial for understanding the compound's binding properties and reactivity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of piperazine derivatives, including N-(3-chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, is influenced by their functional groups and molecular structure. Reactions such as nucleophilic substitution, hydrosilylation of N-aryl imines, and the formation of Schiff bases and thiazolidinones have been explored to modify the chemical properties and enhance the compound's biological activity (Wang et al., 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are essential for their formulation and application in medicinal chemistry. The solvent polarity, for instance, significantly affects the fluorescence and reactivity of piperazine-based fluorescent logic gates, indicating the importance of physical properties in the design and application of these compounds (Gauci & Magri, 2022).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-2-1-3-15(12-13)20-17(23)22-10-8-21(9-11-22)16-6-4-14(19)5-7-16/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMCWCNLQJAUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353996
Record name N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

CAS RN

5697-07-4
Record name N-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.